molecular formula C10H11F3O B2553588 4,4,4-Trifluoro-3-phenylbutan-1-ol CAS No. 65948-16-5

4,4,4-Trifluoro-3-phenylbutan-1-ol

Cat. No.: B2553588
CAS No.: 65948-16-5
M. Wt: 204.192
InChI Key: PHGDLNUUBPOOAV-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-phenylbutan-1-ol is an organic compound with the molecular formula C10H11F3O It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-phenylbutan-1-ol typically involves the reaction of trifluoroacetaldehyde with phenylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-phenylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of trifluoroacetophenone or trifluorobenzoic acid.

    Reduction: Formation of 4,4,4-trifluorobutan-1-ol or 4,4,4-trifluorobutane.

    Substitution: Formation of various substituted phenylbutanols.

Scientific Research Applications

4,4,4-Trifluoro-3-phenylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-phenylbutan-1-ol exerts its effects is primarily through its interactions with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with hydrophobic pockets in proteins and enzymes. This can lead to modulation of biological pathways and potential therapeutic effects.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
  • 3-amino-4,4,4-trifluoro-3-phenylbutan-1-ol
  • 4,4,4-Trifluoro-1-butanol

Comparison: 4,4,4-Trifluoro-3-phenylbutan-1-ol is unique due to the presence of both a trifluoromethyl group and a phenyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4,4,4-trifluoro-3-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGDLNUUBPOOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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